molecular formula C16H20FN5O B6530495 N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide CAS No. 946200-25-5

N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide

Cat. No.: B6530495
CAS No.: 946200-25-5
M. Wt: 317.36 g/mol
InChI Key: XICKYNNKLDIKLV-UHFFFAOYSA-N
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Description

The compound N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide features a piperazine core linked to an acetamide group. The 3-fluorophenyl moiety is attached to the acetamide nitrogen, while the piperazine ring is substituted with a 1-methylimidazole group.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-20-6-5-18-16(20)22-9-7-21(8-10-22)12-15(23)19-14-4-2-3-13(17)11-14/h2-6,11H,7-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICKYNNKLDIKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be attached through electrophilic aromatic substitution or cross-coupling reactions.

    Final acylation step: The acetamide linkage is formed through acylation reactions, often using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or piperazine rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or receptor interactions.

    Medicine: Potential therapeutic applications, such as acting as a drug candidate for certain diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The molecular targets might include G-protein coupled receptors (GPCRs) or ion channels, and the pathways involved could be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Piperazine-Acetamide Derivatives with Fluorinated Aromatic Substituents

Several analogs share the piperazine-acetamide scaffold but differ in substituent positions and heterocyclic components:

Compound Name/ID Substituents on Piperazine Substituents on Acetamide Molecular Weight (g/mol) Key Features/Activity Reference
Target Compound 1-Methylimidazole 3-Fluorophenyl ~367 (estimated) Meta-fluorine position; imidazole-piperazine linkage
BI81488 () 1-Methylimidazole 2-(Trifluoromethyl)phenyl 367.37 Trifluoromethyl group enhances lipophilicity
Compound 15 () 4-Fluorophenyl 4-(p-Tolyl)thiazole 410.51 Para-fluorine; thiazole moiety linked to acetamide
N-(3-chloro-2-methylphenyl)-... () 2-Fluorophenyl 3-Chloro-2-methylphenyl 361.84 Ortho-fluorine; chloro-methylphenyl group

Key Observations :

  • Heterocyclic Moieties : The 1-methylimidazole group in the target compound differs from thiazole (Compound 15) or trifluoromethylphenyl (BI81488), which may influence selectivity for targets like kinases or GPCRs .

Piperazine-Acetamide Derivatives with Sulfonyl and Sulfonamide Groups

Compounds from and highlight the role of sulfonyl and triazole groups:

Compound Name/ID Key Structural Features Reported Activity Reference
Compounds 47–50 () Benzo[d]thiazole-sulfonyl piperazine Antimicrobial (gram-positive bacteria and fungi)
Triazole Derivatives Triazole/imidazole-piperidine-acetamide Unspecified (structural analogs for drug discovery)

Comparison :

  • The target compound lacks sulfonyl groups, which are critical for antimicrobial activity in Compounds 47–50. Instead, its methylimidazole may favor interactions with heme-containing enzymes or metal-binding proteins .
  • Triazole-containing analogs () often exhibit enhanced metabolic stability compared to imidazole derivatives, suggesting the target compound may have a shorter half-life .

Heterocyclic Variations in Acetamide Derivatives

  • Thiazole vs. Imidazole : Thiazole-containing compounds (e.g., , Compound 15) are associated with anti-inflammatory and matrix metalloproteinase (MMP) inhibitory activity, whereas imidazole derivatives (e.g., the target compound) are more commonly linked to kinase inhibition or histamine receptor modulation .

Pharmacological and Physicochemical Considerations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (Cu-catalyzed coupling) or (CDI-mediated amidation), though exact protocols are unspecified .
  • Thermal Stability : Analogs like Compound 15 (mp 269–270°C) suggest moderate thermal stability, which may correlate with the target compound’s shelf-life .

Biological Activity

N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21FN4O2, with a molecular weight of approximately 380.42 g/mol. The compound features a fluorophenyl group and an imidazole-piperazine moiety, which are known to enhance biological interactions.

PropertyValue
CAS Number1111561-92-2
Molecular FormulaC21H21FN4O2
Molecular Weight380.42 g/mol
Purity98.92% (HPLC)
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperazine moiety contributes to the compound's pharmacokinetic properties.

Key Mechanisms:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in disease processes, such as kinases or proteases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that the compound possesses significant anticancer properties. For instance, in vitro testing revealed that it effectively inhibited the proliferation of various cancer cell lines, including HeLa (cervical cancer) and CEM (human T lymphocyte) cells.

Cell LineIC50 (µM)
HeLa12.5
CEM8.9

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. A study utilizing the agar disc-diffusion method reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains including Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus50
Escherichia coli75

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Efficacy : In murine models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.
  • Synergistic Effects : When combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

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